N-[2-(Dibutylamino)ethyl]propanamide
Description
N-[2-(Dibutylamino)ethyl]propanamide is a tertiary amine-containing propanamide derivative characterized by a dibutylaminoethyl group attached to the propanamide backbone. The dibutylamino group imparts significant lipophilicity, which may influence its solubility, bioavailability, and tissue penetration compared to shorter-chain or aromatic-substituted analogs.
Properties
CAS No. |
82154-67-4 |
|---|---|
Molecular Formula |
C13H28N2O |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
N-[2-(dibutylamino)ethyl]propanamide |
InChI |
InChI=1S/C13H28N2O/c1-4-7-10-15(11-8-5-2)12-9-14-13(16)6-3/h4-12H2,1-3H3,(H,14,16) |
InChI Key |
BNGCJAQWJLUGNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCNC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(Dibutylamino)ethyl]propanamide can be synthesized through a condensation reaction between propanoic acid and a dibutylaminoethylamine derivative. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include elevated temperatures and the presence of a catalyst to increase the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dibutylamino)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[2-(Dibutylamino)ethyl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which N-[2-(Dibutylamino)ethyl]propanamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tasimelteon (Hetlioz®)
- Structure : (1R-trans)-N-[[2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]propanamide .
- Key Differences: Replaces the dibutylaminoethyl group with a benzofuran-cyclopropylmethyl moiety. Pharmacological Role: Melatonin receptor agonist approved for non-24-hour sleep-wake disorder. Impact of Substituents: The aromatic benzofuran enhances receptor binding specificity, whereas the cyclopropane ring introduces rigidity, contrasting with the flexible dibutylaminoethyl chain in the target compound.
2-Amino-N-[2-(Dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride
- Structure: Tertiary amine with dimethylaminoethyl and methyl groups on the propanamide backbone .
- Key Differences :
- Shorter alkyl chains (dimethyl vs. dibutyl) reduce lipophilicity (MW = 246.18 vs. ~300–350 estimated for the target compound).
- Physicochemical Impact : Lower molecular weight and increased polarity may enhance aqueous solubility but reduce membrane permeability compared to the dibutyl analog.
N-[2-(Diethylamino)ethyl]-N-(2-hydroxyethyl)-3-(2-phenylethoxy)propanamide
- Structure: Diethylaminoethyl group with a hydroxyethyl and phenylethoxy substituent .
- Key Differences: Hydroxyethyl group introduces hydrogen-bonding capacity, improving solubility. Functional Implications: The combination of polar and nonpolar groups creates a balanced amphiphilic profile, unlike the predominantly lipophilic dibutylaminoethyl group.
N-[2-(Boc-amino)ethyl]-3-(5-methoxy-1H-benzimidazole-2-yl)propanamide
- Structure: Benzimidazole-substituted propanamide with a Boc-protected aminoethyl group .
- Key Differences :
- Aromatic benzimidazole ring enables interactions with nucleic acids or enzymes.
- Boc protection alters reactivity and solubility during synthesis.
- Synthetic Relevance : Highlights the use of coupling reagents (e.g., PyBOP) for amide bond formation, a method likely applicable to the target compound.
Structural and Functional Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
